2-Nitro-5-(2,4-dichlorophenoxy)aniline

Description

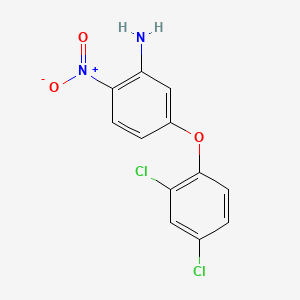

2-Nitro-5-(2,4-dichlorophenoxy)aniline is an aromatic amine derivative featuring a nitro group (-NO₂) at the 2-position and a 2,4-dichlorophenoxy substituent at the 5-position of the aniline ring. Its molecular formula is C₁₂H₇Cl₂N₂O₃, with a molecular weight of 298.10 g/mol.

Its applications may overlap with herbicides or antiparasitic agents, as seen in structurally related compounds .

Properties

CAS No. |

60110-39-6 |

|---|---|

Molecular Formula |

C12H8Cl2N2O3 |

Molecular Weight |

299.11 g/mol |

IUPAC Name |

5-(2,4-dichlorophenoxy)-2-nitroaniline |

InChI |

InChI=1S/C12H8Cl2N2O3/c13-7-1-4-12(9(14)5-7)19-8-2-3-11(16(17)18)10(15)6-8/h1-6H,15H2 |

InChI Key |

FJFZVMZDIQCJHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)N)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs or functional roles with 2-nitro-5-(2,4-dichlorophenoxy)aniline:

3-Chloro-2-hydroxy-5-nitroaniline (CAS: 6358-09-4)

- Molecular Formula : C₆H₅ClN₂O₃

- Key Features: Nitro and chloro substituents at the 5- and 3-positions, respectively, with a hydroxyl group at the 2-position. Melting Point: 158°C; Solubility: Slightly soluble in hot water, soluble in oxygenated solvents (e.g., ethanol, acetone) .

- Applications: Used as a dye intermediate in non-oxidative hair colorants. The hydroxyl group enhances polar interactions, contrasting with the phenoxy group in the target compound, which increases hydrophobicity.

2-Nitro-5-(propylthio)aniline

- Molecular Formula : C₉H₁₂N₂O₂S

- Key Features: Propylthio (-S-C₃H₇) group at the 5-position instead of dichlorophenoxy. Sulfur atom introduces distinct electronic and steric effects compared to oxygen in ethers.

- Applications : Reagent for synthesizing antiparasitic agents (e.g., Albendazole analogs). The thioether group may improve metabolic stability in pharmaceuticals compared to ethers .

4-(5-Chloro-2-methoxy-phenoxy)-aniline (CAS: 860585-65-5)

- Molecular Formula: C₁₃H₁₂ClNO₂

- Key Features: Methoxy (-OCH₃) and chloro substituents on the phenoxy ring, lacking a nitro group. Molecular Weight: 249.70 g/mol.

- Synthesis: Derived from nitro-phenoxy intermediates via reduction, similar to methods in using SnCl₂ .

- Applications: Likely an intermediate in agrochemicals, given its structural similarity to phenoxyacetic acid herbicides.

Methyl 5-(2,4-dichloro-phenoxy)-2-nitrobenzoate

- Molecular Formula: C₁₄H₉Cl₂NO₅

- Key Features: Ester group (-COOCH₃) at the 2-position and dichlorophenoxy substituent at the 5-position.

- Applications: Herbicidal activity, as seen in phenoxyacetic acid derivatives (e.g., 2,4-D). The ester group enhances volatility or bioavailability in agricultural formulations .

Comparative Data Table

| Compound | Molecular Formula | Substituents | Melting Point | Solubility | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₂H₇Cl₂N₂O₃ | -NO₂, -O-C₆H₃Cl₂-2,4 | Not Reported | Organic solvents (est.) | Agrochemical intermediates (est.) |

| 3-Chloro-2-hydroxy-5-nitroaniline | C₆H₅ClN₂O₃ | -NO₂, -Cl, -OH | 158°C | Hot water, ethanol | Dye synthesis |

| 2-Nitro-5-(propylthio)aniline | C₉H₁₂N₂O₂S | -NO₂, -S-C₃H₇ | Not Reported | Organic solvents | Antiparasitic agents |

| 4-(5-Chloro-2-methoxy-phenoxy)-aniline | C₁₃H₁₂ClNO₂ | -NH₂, -O-C₆H₃Cl(OCH₃)-5,2 | Not Reported | Ethanol (est.) | Agrochemical intermediates |

| Methyl 5-(2,4-dichloro-phenoxy)-2-nitrobenzoate | C₁₄H₉Cl₂NO₅ | -NO₂, -COOCH₃, -O-C₆H₃Cl₂-2,4 | Not Reported | Lipophilic solvents | Herbicides |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.